2-hydroxypropane-1,2,3-tricarboxylicacid;3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a tricarboxylic acid characterized by three carboxyl groups and a hydroxyl group attached to the propane backbone. This compound plays a crucial role in various biological processes and is widely recognized for its applications in food, pharmaceuticals, and biochemistry. Citric acid is naturally found in citrus fruits and serves as an important metabolic intermediate in the citric acid cycle, which is vital for energy production in aerobic organisms .

- Neutralization Reactions: Citric acid can react with bases to form citrate salts, which are commonly used as food preservatives and acidity regulators .

- Chelation: The compound effectively binds with metal ions, facilitating their solubility and transport in biological systems. This property makes it useful in controlling metal contamination .

- Inhibition of Enzymes: Citric acid acts as an inhibitor of aconitase, interfering with the Krebs cycle by preventing the conversion of citric acid to isocitric acid .

Citric acid exhibits various biological activities:

- Metabolic Role: It is a key intermediate in the citric acid cycle, contributing to ATP production through oxidative phosphorylation .

- Antimicrobial Properties: Citric acid has been shown to possess antimicrobial effects, making it useful as a preservative in food products .

- pH Regulation: It acts as a natural acidulant, helping to maintain pH levels in various biological and food systems .

Citric acid can be synthesized through several methods:

- Fermentation: The most common industrial method involves fermenting carbohydrates using specific strains of mold (e.g., Aspergillus niger) under controlled conditions .

- Chemical Synthesis: Citric acid can also be synthesized from fumaric acid through a two-step process involving hydration and subsequent oxidation .

The applications of citric acid are extensive:

- Food Industry: Used as a flavoring agent, preservative, and acidity regulator in beverages, candies, and canned foods .

- Pharmaceuticals: Acts as an excipient in drug formulations and helps stabilize active ingredients .

- Cosmetics: Utilized for its exfoliating properties and ability to adjust pH levels in skincare products .

Research has demonstrated that citric acid interacts with various biological molecules:

- Metal Ion Complexation: Studies indicate that citric acid forms stable complexes with calcium, magnesium, and iron ions, influencing their bioavailability and activity within the body .

- Enzyme Modulation: Citric acid has been shown to modulate the activity of key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase and phosphofructokinase .

Citric acid shares structural similarities with several other compounds. Here are some notable comparisons:

Citric acid's unique combination of three carboxyl groups and one hydroxyl group allows it to function effectively as both an intermediate in metabolic pathways and a versatile compound in various applications.

Systematic Characterization

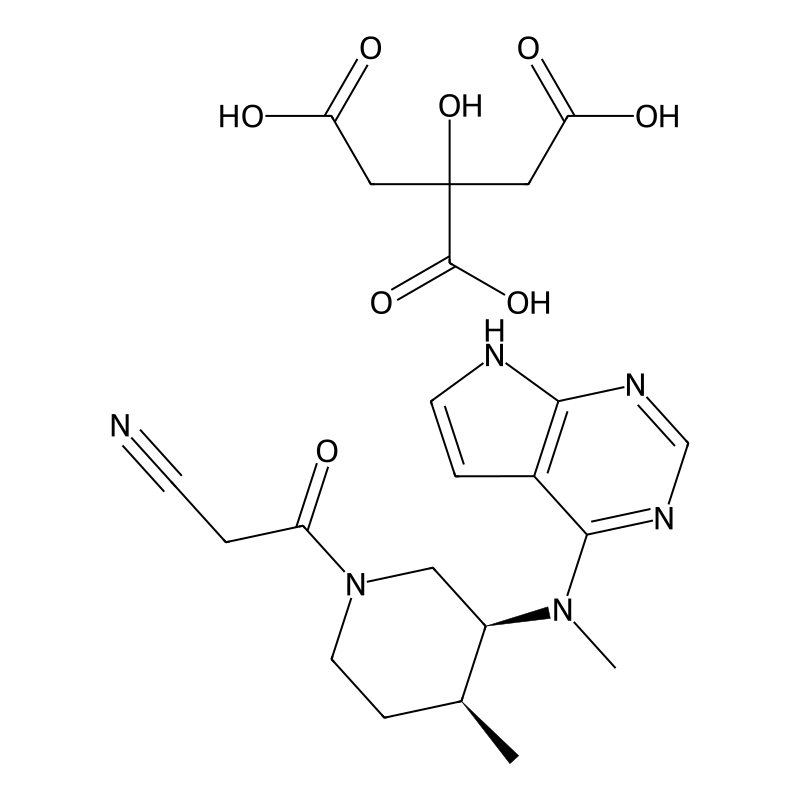

The systematic name 2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile delineates its structural complexity. The molecule is a 1:1 salt comprising two distinct entities:

- Citric acid (2-hydroxypropane-1,2,3-tricarboxylic acid): A tricarboxylic acid with IUPAC name 2-hydroxypropane-1,2,3-tricarboxylic acid, functioning as a counterion to enhance solubility and stability.

- Tofacitinib moiety: A synthetic Janus kinase (JAK) inhibitor with the core structure 3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile, responsible for pharmacological activity.

Molecular and Structural Attributes

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₀N₆O·C₆H₈O₇ | |

| Molecular Weight | 504.49 g/mol | |

| Stereochemistry | (3S,4S) configuration | |

| CAS Registry Number | 540737-29-9 |

The crystalline structure of tofacitinib citrate features hydrogen bonding between the protonated piperidine nitrogen of tofacitinib and the carboxylate groups of citric acid, optimizing bioavailability.